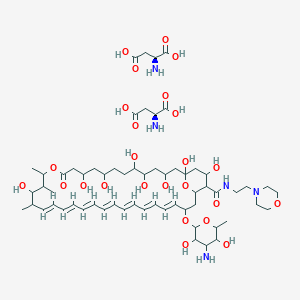

Amphotericin B 2-morpholinoethyl amide diaspartate

Description

Amphotericin B 2-morpholinoethyl amide diaspartate is a derivative of Amphotericin B, a well-known antifungal medication. This compound is designed to enhance the solubility and reduce the toxicity of Amphotericin B, making it more effective for medical applications .

Properties

IUPAC Name |

(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-N-(2-morpholin-4-ylethyl)-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85N3O17.2C4H7NO4/c1-33-17-15-13-11-9-7-5-6-8-10-12-14-16-18-40(72-52-50(66)47(54)49(65)36(4)71-52)30-44-46(51(67)55-21-22-56-23-25-69-26-24-56)43(62)32-53(68,73-44)31-39(59)28-42(61)41(60)20-19-37(57)27-38(58)29-45(63)70-35(3)34(2)48(33)64;2*5-2(4(8)9)1-3(6)7/h5-18,33-44,46-50,52,57-62,64-66,68H,19-32,54H2,1-4H3,(H,55,67);2*2H,1,5H2,(H,6,7)(H,8,9)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;/t;2*2-/m.00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPOXQDFSXMUIU-KWUQYRROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NCCN3CCOCC3)OC4C(C(C(C(O4)C)O)N)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NCCN3CCOCC3)OC4C(C(C(C(O4)C)O)N)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H99N5O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130176-10-2 | |

| Record name | Amphotericin B 2-morpholinoethyl amide diaspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130176102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This process typically requires the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Amphotericin B 2-morpholinoethyl amide diaspartate involves large-scale synthesis using reactors and other equipment to maintain the necessary reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for medical use .

Chemical Reactions Analysis

Types of Reactions: Amphotericin B 2-morpholinoethyl amide diaspartate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound, which may have improved solubility, reduced toxicity, or enhanced antifungal activity .

Scientific Research Applications

Amphotericin B 2-morpholinoethyl amide diaspartate has a wide range of scientific research applications. In chemistry, it is used to study the effects of structural modifications on antifungal activity. In biology and medicine, it is used to treat serious fungal infections and leishmaniasis. The compound’s enhanced solubility and reduced toxicity make it a valuable tool for developing new antifungal therapies .

Mechanism of Action

The mechanism of action of Amphotericin B 2-morpholinoethyl amide diaspartate involves binding to sterols (ergosterol) in the cell membrane of susceptible fungi. This binding creates a transmembrane channel, altering membrane permeability and allowing leakage of intracellular components, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Amphotericin B 2-morpholinoethyl amide diaspartate include other derivatives of Amphotericin B, such as liposomal Amphotericin B and Amphotericin B lipid complex .

Uniqueness: What sets this compound apart is its enhanced solubility and reduced toxicity compared to other Amphotericin B derivatives. These properties make it a more effective and safer option for treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.